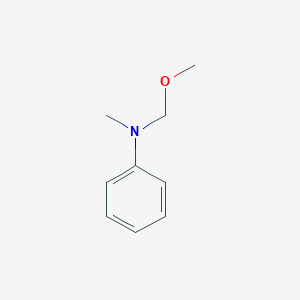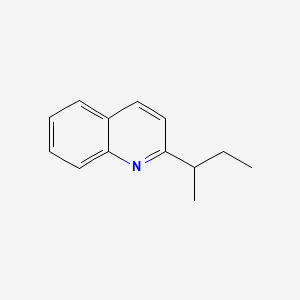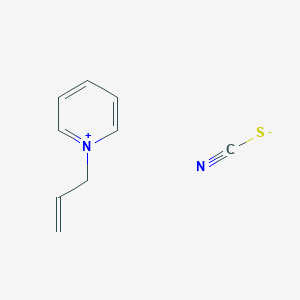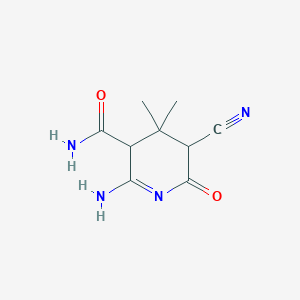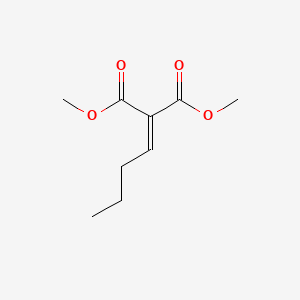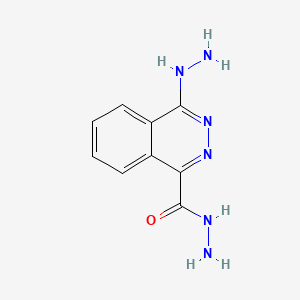
1,3-Azaphosphinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Azaphosphinine is a heterocyclic compound containing both nitrogen and phosphorus atoms within its ring structure. It is a member of the broader class of phosphinines, which are phosphorus analogs of pyridines. The unique electronic properties of this compound make it an interesting subject for research in various fields, including coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Azaphosphinine can be synthesized through several methods. One common approach involves the [4+2] heteroannulation of internal alkynes with aminophosphanes derived from o-haloanilines using a nickel catalyst . Another method involves the metathesis of Ti-N to N-P bonds from corresponding diazatitanacycles .
Industrial Production Methods
Catalysts like rhodium or ruthenium are often used to facilitate the synthesis of phosphinine derivatives .
Chemical Reactions Analysis
Types of Reactions
1,3-Azaphosphinine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and sulfur.
Reduction: Reducing agents like hydrogen gas or hydrides are used.
Substitution: Electrophilic reagents such as alkyl halides are commonly used.
Major Products
The major products of these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinines .
Scientific Research Applications
1,3-Azaphosphinine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize low-valent transition metal complexes.
Biology: Derivatives of this compound have been studied for their potential as enzyme inhibitors.
Industry: It is used in the synthesis of various materials and as a catalyst in homogeneous catalysis.
Mechanism of Action
The mechanism by which 1,3-Azaphosphinine exerts its effects is primarily through its role as a ligand. Its unique electronic properties, particularly its π-accepting capacity, allow it to stabilize transition metal complexes. This stabilization is crucial for various catalytic processes, including those involved in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2-Azaphosphinine: Another isomer with similar properties but different reactivity.
1,4-Azaphosphinine: Similar in structure but with different electronic properties and applications.
Uniqueness
1,3-Azaphosphinine is unique due to its specific electronic configuration, which makes it a highly effective ligand for stabilizing low-valent metal complexes. This property distinguishes it from other azaphosphinines and makes it particularly valuable in catalysis .
Properties
CAS No. |
23135-60-6 |
|---|---|
Molecular Formula |
C4H4NP |
Molecular Weight |
97.05 g/mol |
IUPAC Name |
1,3-azaphosphinine |
InChI |
InChI=1S/C4H4NP/c1-2-5-4-6-3-1/h1-4H |
InChI Key |
VLYNPUIDQHROHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CP=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
